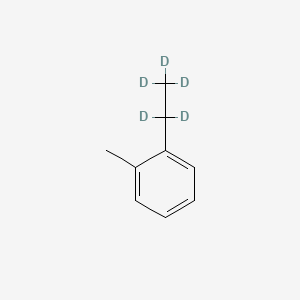
2-Ethyl-D5-toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-D5-toluene, also known as 1-Ethyl-2-methylbenzene, is a deuterated aromatic hydrocarbon. It is a stable isotope-labeled compound where five hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-D5-toluene involves the deuteration of 2-ethyl-toluene. This process typically includes the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle high-pressure deuterium gas and ensure the purity of the final product. The compound is then purified through distillation and other separation techniques to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-D5-toluene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
2-Ethyl-D5-toluene is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Ethyl-D5-toluene involves its interaction with molecular targets through its aromatic ring and ethyl group. The deuterium atoms provide stability and allow for precise tracking in various reactions and processes. The compound’s effects are primarily observed in its ability to undergo substitution and oxidation reactions, which are facilitated by the resonance stabilization of the aromatic ring .
Comparison with Similar Compounds
2-Ethyl-D5-toluene can be compared with other deuterated aromatic hydrocarbons such as:
Toluene-D5: Similar in structure but lacks the ethyl group, making it less reactive in certain substitution reactions.
Ethylbenzene-D5: Similar but with the ethyl group in a different position, affecting its reactivity and applications.
Xylene-D10: Contains two methyl groups, providing different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific isotopic labeling and the position of the ethyl group, which influences its chemical behavior and applications .
Properties
Molecular Formula |
C9H12 |
|---|---|
Molecular Weight |
125.22 g/mol |
IUPAC Name |
1-methyl-2-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
HYFLWBNQFMXCPA-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC=C1C |
Canonical SMILES |
CCC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



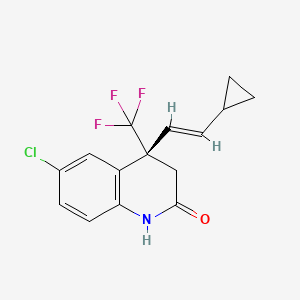

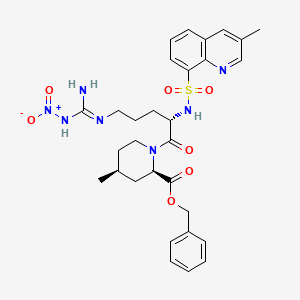
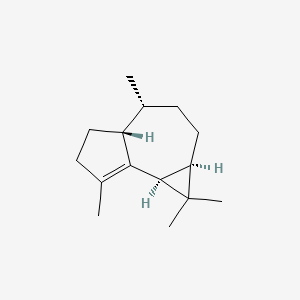

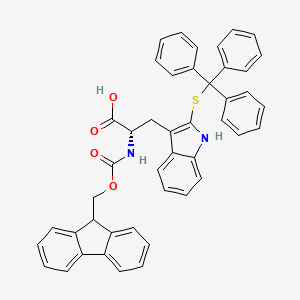
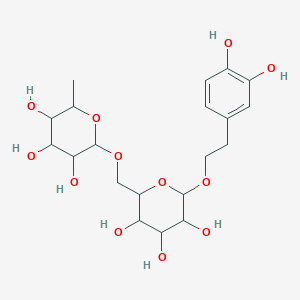

![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
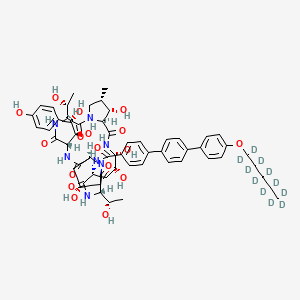
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)
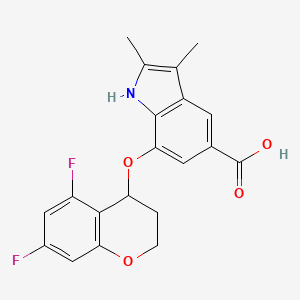
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
